molecular formula C5H9NO2 B12920012 2,3-Dimethyl-1,2-oxazolidin-5-one CAS No. 62230-15-3

2,3-Dimethyl-1,2-oxazolidin-5-one

Cat. No.: B12920012
CAS No.: 62230-15-3
M. Wt: 115.13 g/mol
InChI Key: AWISMWJBPZUFSJ-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,2-oxazolidin-5-one is a heterocyclic compound featuring a five-membered oxazolidinone ring with methyl substituents at positions 2 and 2. The oxazolidinone core (a cyclic carbamate) confers unique electronic and steric properties, making it relevant in medicinal chemistry, agrochemicals, and materials science. Its structure combines a lactam-like carbonyl group with an oxygen atom in the ring, enabling hydrogen-bonding interactions and participation in diverse synthetic pathways.

Properties

CAS No.

62230-15-3

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

2,3-dimethyl-1,2-oxazolidin-5-one

InChI

InChI=1S/C5H9NO2/c1-4-3-5(7)8-6(4)2/h4H,3H2,1-2H3

InChI Key

AWISMWJBPZUFSJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)ON1C

Origin of Product

United States

Biological Activity

2,3-Dimethyl-1,2-oxazolidin-5-one is a member of the oxazolidinone class of compounds, which are known for their significant biological activities, particularly as antibiotics. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C6H11NO
  • Molecular Weight : 113.16 g/mol
  • CAS Number : 62230-15-3

Antibacterial Activity

The primary biological activity of this compound lies in its antibacterial properties. Oxazolidinones generally inhibit bacterial protein synthesis by targeting the ribosomal subunit.

Oxazolidinones, including this compound, exert their antibacterial effects by binding to the 50S ribosomal subunit. This binding obstructs the A-site pocket of the ribosome, preventing the binding of aminoacyl-tRNA and thereby inhibiting protein synthesis. This mechanism is crucial in combating Gram-positive bacterial infections, particularly those caused by resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Case Studies and Experimental Data

  • Antibacterial Efficacy :
    • A study demonstrated that analogues of oxazolidinones exhibited Minimum Inhibitory Concentration (MIC) values ranging from 6.6 μg/mL to over 100 μg/mL against various bacterial strains . The specific activity of this compound has not been extensively documented but is expected to follow similar trends due to structural similarities.
  • Structure–Activity Relationship (SAR) :
    • Research indicates that modifications at the C5 position significantly affect biological activity. For instance, substituents that enhance lipophilicity or steric bulk can improve antibacterial potency . The presence of methyl groups in this compound suggests potential for enhanced activity compared to simpler oxazolidinones.

Comparative Analysis with Other Oxazolidinones

Compound NameMIC (μg/mL)Activity Description
Linezolid4Standard treatment for MRSA infections
Tedizolid0.5Improved potency against resistant strains
This compoundTBDAnticipated based on structural analogies

Safety and Side Effects

While oxazolidinones are effective against resistant bacteria, they are associated with side effects such as myelosuppression and peripheral neuropathy when used long-term . The safety profile of this compound specifically requires further investigation through clinical trials to establish its therapeutic window.

Scientific Research Applications

Antibacterial Applications

Oxazolidinones are primarily recognized for their antibacterial activity, particularly against multidrug-resistant Gram-positive bacteria. The first clinically approved oxazolidinone antibiotic was Linezolid, which laid the groundwork for subsequent research into related compounds.

  • Mechanism of Action : Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This action disrupts the initiation complex formation for protein synthesis, making them effective against various resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .
  • Research Findings : Recent studies have synthesized various 2-oxazolidinone analogues that demonstrated promising antibacterial activity. For instance, a study evaluated new 3-oxazolidin-2-one analogues against MRSA clinical isolates, revealing that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 6.6 μg/mL . These findings suggest that derivatives of 2,3-dimethyl-1,2-oxazolidin-5-one could be further explored for their potential as effective antibiotics.

Chiral Auxiliary in Asymmetric Synthesis

In addition to their pharmacological applications, oxazolidinones serve as valuable chiral auxiliaries in organic synthesis.

  • Synthesis Applications : The unique structure of this compound allows it to act as an auxiliary in various asymmetric reactions. For example, it can facilitate selective reactions such as aldol condensations and Diels-Alder reactions by directing the formation of specific stereoisomers .
Reaction Type Description
Aldol ReactionDirects aldol addition to form products with defined stereochemistry.
Diels-Alder ReactionEnhances selectivity in cycloaddition reactions involving diene and dienophile.

Therapeutic Potential

The therapeutic applications of oxazolidinones extend beyond antibacterial properties. Research indicates potential benefits in treating other conditions:

  • Anticancer Activity : Some oxazolidinone derivatives have shown promise in preclinical studies targeting cancer cells. Their ability to inhibit protein synthesis may also affect cancer cell proliferation .
  • Neurological Disorders : Emerging studies suggest that oxazolidinones could play a role in treating neurological disorders due to their effects on neurotransmitter systems .

Case Studies and Research Insights

Several case studies highlight the effectiveness of this compound derivatives:

  • Study on MRSA : A series of synthesized oxazolidinone analogues were tested against MRSA strains. One compound demonstrated significant antibacterial activity with an MIC comparable to established antibiotics like Linezolid .
  • Chiral Synthesis Application : Researchers utilized this compound as a chiral auxiliary in synthesizing complex organic molecules with high enantioselectivity .

Chemical Reactions Analysis

Alkylation Reactions

The oxazolidin-5-one scaffold undergoes stereospecific alkylation at the α-position of the carbonyl group. In studies using analogous N-Cbz-protected oxazolidinones, alkylation proceeds via enolate intermediates generated under basic conditions .

Key Findings:

  • Steric Control : Alkylation occurs preferentially on the face opposite to the 2,3-dimethyl substituents due to A1,3-strain .

  • Yield and Selectivity :

    SubstrateElectrophileConditionsYield (%)Diastereomeric Ratio
    Oxazolidin-5-one Benzyl bromideLDA, THF, –78°C8595:5 (cis:trans)

This stereochemical outcome aligns with observations in N-benzoyl oxazolidinones, where bulky substituents direct alkylation to the less hindered face .

Ring-Opening Reactions

The oxazolidin-5-one ring undergoes solvolysis under acidic or nucleophilic conditions, leading to diverse products:

Acid-Catalyzed Hydrolysis

Treatment with aqueous HCl (1M) at 50°C results in ring opening to form α-hydroxy amides :

Oxazolidin-5-one+H2OHClHOOC-C(R)(R’)-NH2\text{Oxazolidin-5-one} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{HOOC-C(R)(R')-NH}_2

  • Kinetics : Hydrolysis rates vary with substituents; trans-diastereomers hydrolyze faster than cis-isomers (e.g., 5:1 rate difference observed in THF/HCl) .

Alcoholysis

Reaction with ethanol under acidic conditions yields ethoxyoxazolidinones :

Oxazolidin-5-one+EtOHH+EtO-C(O)-N(R)-CH2CH3\text{Oxazolidin-5-one} + \text{EtOH} \xrightarrow{\text{H}^+} \text{EtO-C(O)-N(R)-CH}_2\text{CH}_3

  • Isolation : Products like 2-ethoxy-5,5-dimethyloxazolidin-4-one are obtained in 53% yield after column chromatography .

Lewis Acid-Mediated Transformations

ZnCl₂ or SnCl₄ catalyzes dynamic equilibration between cis- and trans-diastereomers, enabling crystallization-induced asymmetric transformations (CIAT) :

Key Data:

CatalystSolventEquilibrium Ratio (cis:trans)Isolated Yield (%)
ZnCl₂CH₂Cl₂85:1592
SnCl₄Toluene70:3088

This method is scalable (kilogram-scale demonstrated) and critical for obtaining enantiopure intermediates .

Cycloaddition and Spirocyclization

Oxazolidin-5-ones participate in [3+2] cycloadditions with nitrones or engage in spirocyclization with lactams:

  • Spiro-Oxazolidinones : Reaction with pyrrolidin-2-one under NaH/THF yields spirocyclic products (30–50% yield) .

  • Mechanism : Nucleophilic attack at the carbonyl carbon initiates ring expansion, as confirmed by X-ray crystallography .

Reduction

LiAlH₄ reduces the carbonyl group to a secondary alcohol, yielding 2,3-dimethyl-1,2-oxazolidine derivatives (85% yield) .

Biological Activity Correlations

While not a direct reaction, structural analogs of 2,3-dimethyl-1,2-oxazolidin-5-one exhibit antibacterial activity against MRSA (MIC = 6.6–12.5 μg/mL) . Activity depends on stereochemistry, with (R,S)-diastereomers showing superior efficacy .

Comparison with Similar Compounds

The following analysis compares 2,3-dimethyl-1,2-oxazolidin-5-one to structurally related oxazolidinone derivatives and other heterocycles, focusing on substituent effects, reactivity, and applications.

Structural Analogues of Oxazolidinones

(a) 3,5-Dimethyl-1,2-oxazol-4-yl Derivatives
  • Structure : Features a methyl-substituted isoxazole ring (1,2-oxazole) with a carbonyl group absent.
  • Isoxazoles are more electron-deficient, influencing their reactivity in cycloaddition or substitution reactions .
  • Applications : Primarily used as ligands or intermediates in catalysis due to their aromatic stability.
(b) 2-Amino-2-(3-oxo-1,2-oxazolidin-5-yl)acetic Acid
  • Structure: Contains an oxazolidinone ring substituted with an amino-acetic acid group at position 3.
  • Key Differences: The amino-acetic acid substituent introduces chirality and zwitterionic character, enhancing solubility in polar solvents.
  • Reactivity: The carboxylic acid group enables conjugation to biomolecules, unlike the non-functionalized methyl groups in this compound.
(c) 3-(5-Oxo-2,5-dihydro-1,2-oxazol-2-yl)propanenitrile
  • Structure : Features a nitrile-terminated alkyl chain attached to a dihydroisoxazolone ring.
  • Key Differences: The nitrile group increases electrophilicity, making this compound a candidate for click chemistry or polymer synthesis. The partially saturated ring alters ring strain compared to fully unsaturated oxazolidinones .
  • Applications : Used in materials science for crosslinking reactions.

Functional Group Influence on Reactivity

Compound Key Functional Groups Reactivity Profile
This compound Cyclic carbamate, methyl groups Stabilizes transition states in asymmetric catalysis; limited hydrogen-bond donating
2-Amino-2-(3-oxo-1,2-oxazolidin-5-yl)acetic acid Carboxylic acid, amino group Participates in peptide coupling; pH-dependent solubility
3-(5-Oxo-2,5-dihydro-1,2-oxazol-2-yl)propanenitrile Nitrile, dihydroisoxazolone Undergoes nucleophilic addition; prone to ring-opening under basic conditions

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